

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
Cat. No.:	B014556

[Get Quote](#)

A Technical Guide to 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose

This technical guide provides a comprehensive overview of **2,3,4,6-Tetra-O-benzoyl-D-mannopyranose**, a crucial derivative of D-mannose utilized by researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides likely experimental protocols for its synthesis and purification, and discusses its primary applications.

Core Properties and Identification

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is a poly-benzoylated derivative of D-mannopyranose. The benzoyl groups serve as protecting groups in chemical synthesis, allowing for selective reactions at other positions of the sugar molecule. This compound is a key intermediate in the synthesis of various glycosides and oligosaccharides.

Table 1: Physicochemical Properties of **2,3,4,6-Tetra-O-benzoyl-D-mannopyranose**

Property	Value	Reference(s)
CAS Number	113544-59-5, 627466-98-2	[1]
Molecular Formula	C ₃₄ H ₂₈ O ₁₀	[1]
Molecular Weight	596.58 g/mol	[1]
Appearance	White to light yellow crystalline powder	
Melting Point	179-185 °C	
Optical Rotation	$[\alpha]^{20}/D = -75^\circ$ to -80° (c=1, in CHCl ₃)	
Purity	≥ 93% (HPLC)	

Synthesis and Purification: A Proposed Experimental Protocol

While specific, detailed experimental protocols for the synthesis of **2,3,4,6-Tetra-O-benzoyl-D-mannopyranose** are not readily available in the reviewed literature, a general method can be inferred from standard procedures for the benzoylation of monosaccharides. A likely synthesis involves the reaction of D-mannose with an excess of benzoyl chloride in the presence of a base, such as pyridine.

Proposed Synthesis Protocol:

- **Dissolution:** Dissolve D-mannose in a suitable solvent, such as pyridine, in a flask cooled in an ice bath.
- **Benzoylation:** Add benzoyl chloride dropwise to the stirred solution. The reaction is typically exothermic and should be controlled by maintaining a low temperature.
- **Reaction Monitoring:** Allow the reaction to proceed at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Work-up: Once the reaction is complete, pour the mixture into ice water and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
- Washing: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization:

The crude **2,3,4,6-Tetra-O-benzoyl-D-mannopyranose** can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane. The solid product is dissolved in the minimum amount of the hot solvent, and then allowed to cool slowly to form crystals. The purified crystals are then collected by filtration and dried under vacuum.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis and purification of **2,3,4,6-Tetra-O-benzoyl-D-mannopyranose**.

Characterization

The structure and purity of the synthesized **2,3,4,6-Tetra-O-benzoyl-D-mannopyranose** would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy would be used to confirm the presence of the benzoyl groups and the mannopyranose ring structure.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Applications in Research and Development

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is a valuable building block in carbohydrate chemistry. Its primary applications include:

- Intermediate in Glycosylation Reactions: The protected mannose derivative can be activated at the anomeric position to form a glycosyl donor, which can then be used to create glycosidic bonds with various alcohols, including other sugars, to form complex oligosaccharides.
- Synthesis of Biologically Active Molecules: It serves as a precursor for the synthesis of various biologically active compounds, including glycoconjugates and potential therapeutic agents.
- Drug Delivery Systems: Derivatives of this compound are explored in the design of drug delivery systems.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly linking **2,3,4,6-Tetra-O-benzoyl-D-mannopyranose** to specific biological activities or signaling pathways. Its primary role reported in the literature is that of a synthetic intermediate. Further research is required to explore any potential direct biological effects of this compound.

Conclusion

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is a fundamental tool for chemists working in the field of glycoscience. Its well-defined structure and the protective nature of the benzoyl groups make it an essential precursor for the synthesis of complex carbohydrates and glycoconjugates. While detailed, peer-reviewed synthesis and purification protocols are not extensively documented in readily accessible literature, the proposed methods based on general organic chemistry principles provide a solid foundation for its preparation in a laboratory setting. Further investigation into its potential biological activities is warranted to expand its application profile beyond its current role as a synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- To cite this document: BenchChem. [2,3,4,6-Tetra-O-benzoyl-D-mannopyranose CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b014556#2-3-4-6-tetra-o-benzoyl-d-mannopyranose-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com